A Technical Guide to 3,4-Dibromo-5-fluorobenzonitrile: Properties, Synthesis, and Applications
A Technical Guide to 3,4-Dibromo-5-fluorobenzonitrile: Properties, Synthesis, and Applications
Executive Summary: 3,4-Dibromo-5-fluorobenzonitrile is a poly-substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its highly functionalized structure, featuring two bromine atoms, a fluorine atom, and a nitrile group on a benzene ring, makes it a uniquely versatile building block for advanced organic synthesis. The distinct electronic properties and reactivity of each substituent allow for selective chemical transformations, positioning this molecule as a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, potential applications in modern chemistry, and essential safety protocols, tailored for professionals in research and development.
Chemical Identity and Physicochemical Properties
Nomenclature and Structure
3,4-Dibromo-5-fluorobenzonitrile is systematically identified by its substitution pattern on the benzonitrile core. The presence of multiple reactive functional groups on a single aromatic scaffold is a key feature that underpins its utility in synthetic chemistry.
dot graph { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; Br1 [label="Br"]; Br2 [label="Br"]; F1 [label="F"]; H1 [label="H"]; H2 [label="H"];
// Position nodes for the benzene ring and substituents C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];
// Substituents N1 [pos="0,2.5!"]; Br1 [pos="-2.1,-3!"]; Br2 [pos="2.1,-3!"]; F1 [pos="2.6,-0.75!"]; H1 [pos="-2.6,-0.75!"]; H2 [pos="0, -3.25!"];
// Draw bonds C6 -- C1; C1 -- N1 [style=triple]; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C6;
// Aromatic double bonds (approximated) edge[style=dashed] C6--C2; C5--C4; C3--C4;
// Bonds to substituents C3 -- Br1; C4 -- Br2; C5 -- F1; C2 -- H1;
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; pos1 [label="1", pos="-0.5,0!"]; pos2 [label="2", pos="-1.8,-0.75!"]; pos3 [label="3", pos="-1.3,-2.25!"]; pos4 [label="4", pos="1.3,-2.25!"]; pos5 [label="5", pos="1.8,-0.75!"]; pos6 [label="6", pos="0.5,0!"]; } Caption: Chemical structure of 3,4-Dibromo-5-fluorobenzonitrile.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its key properties can be calculated or inferred from structurally related molecules. Researchers should verify these properties with lot-specific data from a supplier.
| Property | Value / Information | Source |
| CAS Number | 1803777-02-7 | [1][2][3] |
| Molecular Formula | C₇H₂Br₂FN | Calculated |
| Molecular Weight | 278.91 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Purity | Commercially available up to 95% | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical approach involves the sequential bromination of a suitable fluorobenzonitrile precursor. The directing effects of the substituents are critical: the cyano (-CN) group is a meta-director and strongly deactivating, while the fluoro (-F) and bromo (-Br) groups are ortho-, para-directors and deactivating.
A potential starting material is 3-fluoro-5-bromobenzonitrile. The fluorine and bromine atoms would direct the next electrophilic substitution (bromination) to the C2, C4, and C6 positions. The C4 position is sterically accessible and activated by both halogens, making it a likely site for the second bromination.
Experimental Protocol (Hypothetical)
This protocol is illustrative and requires laboratory optimization and safety assessment before implementation.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-fluoro-5-bromobenzonitrile (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
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Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture.
-
Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq) in DCM via the dropping funnel over 30 minutes.
-
Causality: The FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent electrophile ('Br⁺' equivalent) required to overcome the deactivated nature of the aromatic ring.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize excess bromine. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3,4-dibromo-5-fluorobenzonitrile.
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Self-Validation: The purity of the final product must be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry, as detailed in the following section.
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Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. The following are the expected spectroscopic signatures for 3,4-Dibromo-5-fluorobenzonitrile.
| Technique | Expected Signature |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). One signal corresponding to the proton at C2 (ortho to the -CN group) and another for the proton at C6 (ortho to the -F group). They would likely appear as doublets due to coupling with the fluorine atom. |
| ¹³C NMR | Seven distinct signals are expected: one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons, including those bonded to bromine, fluorine, and the nitrile group. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom. |
| IR Spectroscopy | Characteristic absorption bands for: C≡N stretch (~2230 cm⁻¹), C-F stretch (~1200-1100 cm⁻¹), C-Br stretch (~700-600 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). |
Reactivity and Applications in Synthetic Chemistry
The true value of 3,4-Dibromo-5-fluorobenzonitrile lies in its potential as a multi-functional synthetic intermediate. The differential reactivity of its functional groups allows for a range of selective transformations.
Role as a Versatile Synthetic Intermediate
The two bromine atoms are prime handles for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[6] The nitrile group can be transformed into other key functionalities, and the fluorine atom can impart desirable pharmacological properties such as enhanced metabolic stability and binding affinity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds can be selectively functionalized using palladium catalysis.[7][8] Due to the different electronic environments of the C3 and C4 positions, it may be possible to achieve site-selective mono-functionalization under carefully controlled conditions, followed by a second coupling reaction.[9] This stepwise approach allows for the introduction of two different substituents, rapidly building molecular complexity.
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Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for many pharmaceutical scaffolds.
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Stille Coupling: Reaction with organostannanes for C-C bond formation.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into:
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Carboxylic Acid: via acid- or base-catalyzed hydrolysis.
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Primary Amine: via reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Amide: via partial hydrolysis.
These transformations provide access to a wide range of compound classes from a single, advanced intermediate.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3,4-Dibromo-5-fluorobenzonitrile should be consulted, the hazards can be inferred from structurally similar compounds like 3-bromo-5-fluorobenzonitrile and other halogenated aromatics.[10][11][12] The compound is expected to be toxic and an irritant.
| Hazard Class | GHS Classification (Predicted) | Pictograms |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | 💀 |
| Skin Irritation | H315: Causes skin irritation. | ❗ |
| Eye Irritation | H319: Causes serious eye irritation. | ❗ |
Precautionary Measures and PPE
-
P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[12]
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and in a dry, cool environment.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,4-Dibromo-5-fluorobenzonitrile represents a highly valuable, albeit specialized, chemical building block. Its densely packed array of functional groups offers synthetic chemists a powerful platform for creating diverse and complex molecules. The strategic combination of two addressable bromine atoms for cross-coupling, a versatile nitrile handle, and a beneficial fluorine substituent makes it an attractive intermediate for programs in drug discovery, agrochemicals, and advanced materials. Further exploration of its reactivity and the development of efficient, scalable syntheses will undoubtedly expand its application in cutting-edge research.
References
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PubChem. 3-Bromo-5-fluorobenzonitrile. [Link]
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Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile. [Link]
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PubMed. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. [Link]
-
Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]
-
Semantic Scholar. One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of alpha-bromoacetate, malononitrile and aromatic aldehydes. [Link]
-
PMC. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]
-
YouTube. Exercise 19.30 - (e), (f), and (g) - Synthesize a Polysubstituted Benzene Ring. [Link]
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ResearchGate. Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
ResearchGate. Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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